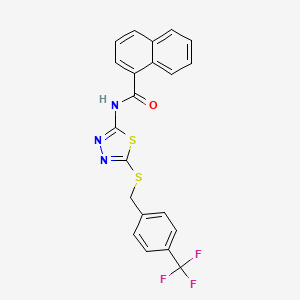![molecular formula C6H10ClF2N B2740447 Rel-(1R,5S)-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride CAS No. 2306245-93-0](/img/structure/B2740447.png)
Rel-(1R,5S)-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(1R,5S)-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride is a compound of significant interest in the field of organic chemistry. This compound features a unique bicyclic structure, which includes a difluoromethyl group and an azabicyclohexane core. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable building block in pharmaceutical and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,5S)-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride typically involves multiple steps. One common method includes the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system . This reaction is carried out under controlled conditions to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve batchwise processes to produce it on a multigram scale. The key synthetic step involves the formation of the bicyclic ring system, which is crucial for the compound’s stability and reactivity .
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(1R,5S)-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups attached to the bicyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis .
Applications De Recherche Scientifique
Rel-(1R,5S)-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride has several applications in scientific research:
Mécanisme D'action
The mechanism by which Rel-(1R,5S)-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group can form strong bonds with various biomolecules, influencing their activity and function. The compound’s bicyclic structure also allows it to fit into specific binding sites, modulating the activity of enzymes and receptors involved in critical biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with similar structural features but lacking the difluoromethyl group.
Difluoromethylated Compounds: Compounds containing the difluoromethyl group but with different core structures.
Uniqueness
Rel-(1R,5S)-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride is unique due to its combination of a bicyclic core and a difluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
(1S,5R)-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)5-3-1-9-2-4(3)5;/h3-6,9H,1-2H2;1H/t3-,4+,5?; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZCEUKPTJUSQJ-FLGDEJNQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(F)F)CN1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2C(F)F)CN1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B2740364.png)
![6-Fluoro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2740365.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2740367.png)
![6-[2-(2,5-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2740368.png)
![1,5-Dimethyl-7-methylidenebicyclo[3.3.1]nonan-3-one](/img/structure/B2740373.png)
![N-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2740375.png)
![4-bromo-1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2740377.png)
![8-(4-Methylbenzenesulfonyl)-2-(4-methylphenyl)-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2740378.png)





